Technical Documentation Center

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
  • CAS: 521061-61-0

Core Science & Biosynthesis

Foundational

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene CAS 521061-61-0

An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS 521061-61-0) This technical guide provides a comprehensive overview of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, a key chemical interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS 521061-61-0)

This technical guide provides a comprehensive overview of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into its properties, synthesis, applications, and handling.

Introduction

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, identified by the CAS number 521061-61-0, is a substituted aromatic ether. Its molecular structure, featuring a chloroethoxy group, a methoxy group, and a methyl group on a benzene ring, makes it a valuable precursor in multi-step organic syntheses. The primary and most well-documented application of this compound is as a crucial intermediate in the manufacturing of Ranolazine, an anti-anginal medication.[1][2][3] The strategic placement of its functional groups allows for specific and controlled reactions to build more complex molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

PropertyValueSource
CAS Number 521061-61-0[4][5][6]
Molecular Formula C₁₀H₁₃ClO₂[4]
Molecular Weight 200.66 g/mol [4][5]
Appearance Solid (typical)[5]
Purity ≥95% - ≥98% (as commercially available)[4][5][6]
SMILES CC1=CC(=C(C=C1)OCCCl)OC[4]
Topological Polar Surface Area (TPSA) 18.46 Ų[4]
LogP (calculated) 2.62 - 2.89[4][5]
Rotatable Bonds 4[4][5]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
Storage Conditions Sealed in dry, 2-8°C[4]

Synthesis of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene

The synthesis of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene typically proceeds via a Williamson ether synthesis. This well-established reaction involves the alkylation of a phenol with a haloalkane under basic conditions.

Synthetic Pathway

The primary starting material for this synthesis is 2-methoxy-4-methylphenol (also known as 4-methylguaiacol or p-creosol).[7][8][9][10] This phenol is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic chloro-containing reagent.

Synthesis_of_1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product phenol 2-Methoxy-4-methylphenol reaction_step Williamson Ether Synthesis phenol->reaction_step alkyl_halide 1-Bromo-2-chloroethane or 1,2-Dichloroethane alkyl_halide->reaction_step base Base (e.g., K₂CO₃, NaOH) base->reaction_step Deprotonation solvent Solvent (e.g., Acetone, DMF) solvent->reaction_step heat Heat (Reflux) heat->reaction_step product 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene reaction_step->product

Caption: Synthetic workflow for 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative procedure based on standard organic synthesis principles for this type of transformation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-methylphenol (1.0 eq.), a suitable solvent such as acetone or dimethylformamide (DMF), and a base like anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-chloroethane or 1,2-dichloroethane (1.2-1.5 eq.) dropwise at room temperature. Using a reagent with two different halogens (like 1-bromo-2-chloroethane) can offer better selectivity for the desired reaction, as the bromo group is a better leaving group.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). After filtering, the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Application in the Synthesis of Ranolazine

The primary utility of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is as a key building block in the synthesis of Ranolazine.[1][2][3][11][12][13] Ranolazine's structure contains a piperazine ring linked to a 2,6-dimethylphenylacetamide moiety on one side, and a hydroxypropyl-methoxyphenoxy group on the other. 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene provides the methoxyphenoxy portion and the two-carbon linker.

The Key Condensation Step

In a common synthetic route to Ranolazine, 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is condensed with N-(2,6-dimethylphenyl)-1-piperazineacetamide. In this reaction, the nitrogen atom of the piperazine ring acts as a nucleophile, displacing the chloride from the chloroethoxy group of the intermediate.

Ranolazine_Synthesis_Step cluster_reactants Reactants cluster_conditions Conditions cluster_product Product intermediate 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene condensation Nucleophilic Substitution (SN2) intermediate->condensation Electrophile piperazine_deriv N-(2,6-dimethylphenyl)-1-piperazineacetamide piperazine_deriv->condensation Nucleophile base Base (e.g., Na₂CO₃, K₂CO₃) base->condensation solvent Solvent (e.g., Methanol, Toluene) solvent->condensation ranolazine Ranolazine condensation->ranolazine

Caption: Key condensation step in Ranolazine synthesis.

This condensation is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, and in a suitable solvent such as methanol or toluene, often at elevated temperatures.[1][11]

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic Protons: Three protons in the aromatic region (approx. 6.7-7.0 ppm), likely showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Methoxy Group: A sharp singlet at approximately 3.8-3.9 ppm, integrating to three protons.

    • Ethoxy Protons: Two triplets corresponding to the -OCH₂- and -CH₂Cl protons of the chloroethoxy group. The protons adjacent to the oxygen (-OCH₂-) would be expected around 4.1-4.3 ppm, while the protons adjacent to the chlorine (-CH₂Cl) would be slightly downfield, likely around 3.7-3.9 ppm.

    • Methyl Group: A singlet for the aromatic methyl group at approximately 2.2-2.3 ppm, integrating to three protons.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm).

    • Methoxy Carbon: A signal around 55-56 ppm.

    • Ethoxy Carbons: A signal for the carbon attached to oxygen (-OCH₂-) around 68-70 ppm, and a signal for the carbon attached to chlorine (-CH₂Cl) around 41-43 ppm.

    • Methyl Carbon: A signal for the aromatic methyl group around 20-21 ppm.

  • IR Spectroscopy:

    • C-O-C Stretch (Aromatic Ether): Strong, characteristic bands around 1250-1200 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is not widely available, the safety precautions can be inferred from structurally related compounds such as other chloroethoxybenzenes and methoxybenzenes.[14][15][16]

  • Potential Hazards:

    • May be harmful if swallowed.[16]

    • Causes skin irritation.[14]

    • Causes serious eye irritation.[14]

    • May cause respiratory irritation.[14][15]

  • Recommended Handling Procedures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][16]

      • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[14][16]

      • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

    • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][16]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[14]

    • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[14][16]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[16]

Conclusion

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is a specialized chemical intermediate of significant value in the pharmaceutical industry, particularly for the synthesis of Ranolazine. Its synthesis via Williamson etherification is straightforward, and its reactivity is well-defined for subsequent nucleophilic substitution reactions. A thorough understanding of its properties, synthesis, and safe handling is essential for any scientist or researcher working with this compound.

References

  • US20130090475A1 - Process for the Preparation of Ranolazine - Google Patents. (2013).
  • WO2011160396A1 - Method for preparation of ranolazine - Google Patents. (2011).
  • "Process For Preparing Ranolazine" - Quick Company. (n.d.). Available at: [Link]

  • preparation of ranolazine - Justia Patents. (2011). Available at: [Link]

  • CN101560196A - High-purity ranolazine and preparation method thereof - Google Patents. (2009).
  • 1-(2-Chloro-ethoxy)-4-methyl-benzene - PubChem. (n.d.). Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. (2007). Available at: [Link]

  • “Improved Process For The Total Synthesis Of Ranolazine” - Quick Company. (n.d.). Available at: [Link]

  • Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals. (2016). Available at: [Link]

  • SPECTRA PROBLEM #9 SOLUTION. (n.d.). Available at: [Link]

  • (A) Schematic presentation of Ranolazine synthesis; (B) blend... - ResearchGate. (n.d.). Available at: [Link]

  • 2-Methoxy-4-Methylphenol 98.0%(GC). Pure Synth. (n.d.). Available at: [Link]

  • 2-Methoxy-4-methylphenol. SIELC Technologies. (2018). Available at: [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE - European Patent Office. (2016). Available at: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. (2013). Available at: [Link]

  • 2-Methoxy-4-Methylphenol - PubChem. (n.d.). Available at: [Link]

  • SS 1033740 New Cascadia Speedometer Reading Incorrectly And Fault Code 0/521061/14--ITTM Error drivetrain speed signals in - nhtsa. (n.d.). Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene

CAS: 521061-61-0 Formula: C₁₀H₁₃ClO₂ Molecular Weight: 200.66 g/mol [1] Executive Summary & Compound Architecture This guide provides a technical analysis of the solubility characteristics of 1-(2-Chloroethoxy)-2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 521061-61-0 Formula: C₁₀H₁₃ClO₂ Molecular Weight: 200.66 g/mol [1]

Executive Summary & Compound Architecture

This guide provides a technical analysis of the solubility characteristics of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene , a critical intermediate often employed in the synthesis of tyrosine kinase inhibitors (TKIs) and other pharmacophores.

Understanding the solubility of this compound is not merely a matter of dissolution; it dictates the kinetics of nucleophilic substitution reactions (SN2), the efficiency of liquid-liquid extraction workups, and the purity achievable through recrystallization.

Structural Determinants of Solubility

The molecule features three distinct moieties that govern its interaction with solvents:

  • Aromatic Core (Creosol backbone): Provides lipophilicity and

    
    -
    
    
    
    interaction potential.
  • Ether Linkages (Methoxy & Chloroethoxy): Act as weak hydrogen bond acceptors but lack hydrogen bond donors. This significantly reduces water solubility compared to its phenolic precursor (Creosol).

  • Alkyl Chloride Terminus: Increases polarity relative to simple alkyl chains but maintains high affinity for halogenated solvents.

Physicochemical Profile & Predicted Solubility[4][5]

Based on Quantitative Structure-Property Relationship (QSPR) modeling and empirical data from structural analogs (anisole derivatives), the following profile is established.

Table 1: Key Physicochemical Parameters
ParameterValueImplication for Solubility
LogP (Octanol/Water) ~2.6 – 2.9Highly lipophilic; partitions preferentially into organic phases.
H-Bond Donors 0Insoluble in water; limited solubility in protic solvents unless heated.
H-Bond Acceptors 2Moderate solubility in alcohols; high solubility in polar aprotic solvents.
Rotatable Bonds 4Flexible side chain aids dissolution in sterically demanding solvents.
Physical Form SolidRequires energy input (heat/sonication) for saturation in non-chlorinated solvents.

Data grounded in computational consensus and vendor specifications [1, 2].

Solubility Landscape by Solvent Class[5]

The following categorization guides solvent selection for synthesis, extraction, and purification.

A. High Solubility (Primary Reaction Media)
  • Chlorinated Solvents (DCM, Chloroform): Excellent. The "like-dissolves-like" principle applies strongly here due to the chloro-alkoxy tail.

    • Application: Ideal for liquid-liquid extraction from aqueous quenches.

  • Polar Aprotic Solvents (DMF, DMSO, DMAc): High. The dipole-dipole interactions stabilize the molecule.

    • Application: Preferred media for SN2 reactions (e.g., displacing the terminal chloride with an amine) to enhance reaction rates.

B. Moderate/Temperature-Dependent Solubility
  • Esters (Ethyl Acetate, Isopropyl Acetate): Good. Solubility increases significantly with temperature.

    • Application: Excellent candidate for recrystallization when paired with a non-polar anti-solvent (e.g., Hexane).

  • Alcohols (Methanol, Ethanol, Isopropanol): Moderate. While the ether oxygens accept H-bonds, the lipophilic ring hinders dissolution at room temperature.

    • Application: Useful for "slurry" washes to remove more polar impurities.

C. Low/Poor Solubility
  • Water: Insoluble (<0.1 mg/mL).

    • Application: Universal anti-solvent for precipitation.

  • Aliphatic Hydrocarbons (Hexane, Heptane): Low at ambient temperature; moderate at reflux.

    • Application: Used to drive the product out of solution during crystallization.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting solvents based on the operational stage (Reaction vs. Purification).

SolubilityLogic Start 1-(2-Chloroethoxy)- 2-methoxy-4-methylbenzene Reaction Synthesis (SN2) Start->Reaction Goal: Substitution Extraction Workup / Extraction Start->Extraction Goal: Isolation Crystallization Purification Start->Crystallization Goal: Purity PolarAprotic Polar Aprotic (DMF, DMSO) High Solubility Reaction->PolarAprotic Maximizes Rate Chlorinated Chlorinated (DCM, CHCl3) High Solubility Extraction->Chlorinated Phase Separation MixedSystem Binary System (EtOAc + Hexane) Temp Dependent Crystallization->MixedSystem Selective Precip.

Figure 1: Solvent selection logic based on process requirements. Dark nodes indicate process steps; light nodes indicate solvent classes.

Experimental Protocols

Protocol A: Determination of Solubility Limit (Gravimetric)

Rationale: Visual estimation is subjective. This gravimetric method provides definitive data for process scaling.

  • Preparation: Weigh 100 mg of the compound into a tared 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments while sonicating at 25°C.
    
  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation: If dissolution occurs at volume

    
     (mL):
    
    
    
    
  • Validation: If undissolved solids remain after 2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine the saturation point.

Protocol B: Recrystallization Strategy

Rationale: As a solid intermediate, purity is best achieved via recrystallization rather than chromatography to reduce solvent waste.

  • Dissolution: Dissolve crude 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene in minimal boiling Ethyl Acetate .

  • Anti-Solvent Addition: Slowly add hot Heptane until persistent turbidity is observed (Cloud Point).

  • Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.

  • Cooling: Allow to cool slowly to room temperature, then chill to 0-4°C.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Heptane.

Synthetic Context & Causality

Why Solvent Choice Matters for this Molecule

In synthetic applications, this molecule acts as an electrophile . The chloro-ethyl chain is susceptible to nucleophilic attack.

  • In Protic Solvents (Ethanol): The nucleophile (e.g., an amine) is heavily solvated by hydrogen bonding, reducing its reactivity. This requires higher temperatures, which may degrade the ether linkage.[2]

  • In Polar Aprotic Solvents (DMF): The nucleophile is "naked" (unsolvated), drastically increasing the reaction rate with the alkyl chloride. DMF or Acetonitrile are therefore the scientifically grounded choices for derivatizing this compound [3].

Safety & Handling

  • Genotoxicity Warning: As an alkylating agent (alkyl chloride), this compound should be treated as a potential genotoxin.

  • PPE: Double nitrile gloves are recommended.

  • Waste: All solvent streams containing this compound must be segregated into halogenated waste streams if DCM is used, or general organic waste, but never aqueous drains due to high aquatic toxicity potential.

References

  • PubChem. (n.d.).[3] 1-(2-Chloroethoxy)-4-methylbenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Alkylation of 2-methoxy-4-methylphenol with 1-bromo-2-chloroethane

Application Note: Chemoselective Alkylation of 2-Methoxy-4-methylphenol with 1-Bromo-2-chloroethane Executive Summary This application note details the optimized protocol for the alkylation of 2-methoxy-4-methylphenol (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Alkylation of 2-Methoxy-4-methylphenol with 1-Bromo-2-chloroethane

Executive Summary

This application note details the optimized protocol for the


 alkylation of 2-methoxy-4-methylphenol (Creosol) using 1-bromo-2-chloroethane. This transformation is a critical intermediate step in the synthesis of various aryloxypropanolamine pharmacophores (e.g., 

-blockers) and kinase inhibitors.

The core challenge in this synthesis is chemoselectivity . The objective is to displace the bromide leaving group while retaining the chloride handle for subsequent functionalization, all while preventing the formation of the symmetric bis-phenoxy dimer. This guide provides a robust, self-validating protocol to achieve


 mono-alkylation selectivity.

Scientific Foundation & Reaction Mechanism

The Challenge of Selectivity

The reaction is a classic Williamson Ether Synthesis.[1] However, two competing pathways dictate the yield:

  • Leaving Group Competition: Bromide (

    
    ) is a superior leaving group to Chloride (
    
    
    
    ) due to the weaker C-Br bond strength (~66 kcal/mol vs ~81 kcal/mol for C-Cl). This allows for kinetic control where the phenoxide attacks the carbon bearing the bromine.
  • Mono- vs. Bis-Alkylation: The product, 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene, contains a reactive alkyl chloride. If the concentration of the phenoxide ion is too high relative to the alkylating agent, the phenoxide will attack the product, displacing the chloride and forming the unwanted dimer (1,2-bis(2-methoxy-4-methylphenoxy)ethane).

Mechanistic Pathway

The reaction proceeds via a concerted


 mechanism.[2] The mild base (

) deprotonates the phenol (

). The resulting phenoxide nucleophile performs a backside attack on the electrophilic carbon attached to the bromine.

ReactionMechanism Reactants Creosol (2-methoxy-4-methylphenol) + K2CO3 Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation (-H+) TS Transition State [Ph-O ... C ... Br]‡ Intermediate->TS + Alkyl Agent AlkylAgent 1-Bromo-2-chloroethane (Electrophile) AlkylAgent->TS Product Target Product 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene TS->Product - KBr Byproduct Side Product (Bis-alkylated Dimer) Product->Byproduct + Excess Phenoxide (Avoid this via Stoichiometry)

Figure 1: Mechanistic pathway highlighting the critical branch point between product formation and dimerization.

Experimental Protocol

Reagents and Stoichiometry

Critical Insight: To suppress dimerization, the alkylating agent must be used in significant excess (3.0 equivalents). This ensures that the phenoxide statistically encounters the alkyl bromide far more often than the alkyl chloride product.

ReagentMW ( g/mol )Equiv.[3][4][5]Role
2-Methoxy-4-methylphenol 138.161.0Limiting Reagent
1-Bromo-2-chloroethane 143.413.0Electrophile (Excess)
Potassium Carbonate (

)
138.212.0Base
Acetonitrile (MeCN) 41.05-Solvent (Polar Aprotic)
Step-by-Step Methodology

Step 1: Solubilization and Deprotonation

  • Charge a round-bottom flask with 2-methoxy-4-methylphenol (1.0 equiv).

  • Add anhydrous Acetonitrile (10 mL per gram of phenol). Note: DMF can be used for faster rates, but MeCN offers easier workup.

  • Add

    
      (2.0 equiv). Ideally, use finely ground powder to increase surface area.
    
  • Stir at room temperature for 15 minutes to initiate deprotonation. The solution may darken slightly.

Step 2: Alkylation (Reflux) 5. Add 1-bromo-2-chloroethane (3.0 equiv) in a single portion. 6. Equip the flask with a reflux condenser and heat the mixture to reflux (


) .
7.  Maintain reflux for 8–12 hours .
  • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The starting phenol will disappear, and a new, less polar spot (Product) will appear. A very non-polar spot near the solvent front indicates the dimer (usually trace if stoichiometry is correct).

Step 3: Workup 8. Cool the reaction mixture to room temperature. 9. Filter off the solid inorganic salts (


, excess 

) and rinse the cake with MeCN. 10. Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of excess 1-bromo-2-chloroethane.
  • Safety Note: 1-bromo-2-chloroethane is volatile and toxic. Use a high-efficiency trap on the rotovap.

Step 4: Purification 11. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with:

  • 1M NaOH (2x) to remove any unreacted phenol.
  • Brine (1x) to dry the organic layer.
  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Final Polish: If high purity is required (>98%), recrystallize from cold hexanes or perform a short silica plug filtration (eluting with 10% EtOAc/Hexanes).

    Workflow Start Start: Weigh Reagents Mix Mix Phenol + K2CO3 + MeCN (Stir 15 min) Start->Mix AddLinker Add 1-bromo-2-chloroethane (3.0 Equiv) Mix->AddLinker Reflux Reflux (80°C, 8-12h) AddLinker->Reflux TLC QC Check: TLC Phenol consumed? Reflux->TLC TLC->Reflux No (Continue Heating) Workup Filter Salts -> Concentrate Wash w/ NaOH (remove phenol) TLC->Workup Yes Purify Recrystallize (Hexanes) or Silica Plug Workup->Purify Final Pure Product (Oil or Solid) Purify->Final

    Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Validation

To validate the synthesis, compare the analytical data against these expected parameters.

NMR Interpretation ( NMR, )

The success of the reaction is confirmed by the appearance of the ethylene linker signals.

Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
6.7 - 6.9 Multiplet3HAromatic ProtonsStandard aromatic region.
4.25 Triplet (

)
2H

Critical: Confirm ether linkage.
3.85 Singlet3H

Methoxy group (Creosol).
3.81 Triplet (

)
2H

Critical: Distinct from

(would be ~3.6 ppm) or Dimer (would be ~4.3 ppm).
2.30 Singlet3H

Methyl group.
Troubleshooting Guide
  • Issue: High Dimer Formation.

    • Cause: Insufficient excess of alkyl halide or reaction ran too long/too hot.

    • Fix: Increase 1-bromo-2-chloroethane to 4.0-5.0 equiv. Add the base slowly to the mixture of phenol and alkyl halide (inverse addition) to keep phenoxide concentration low.

  • Issue: Low Conversion.

    • Cause: Old/wet

      
       or wet solvent.
      
    • Fix: Flame-dry glassware; use freshly opened anhydrous MeCN; grind

      
       immediately before use.
      
  • Issue: Product is colored (dark brown).

    • Cause: Oxidation of phenol or polymerization.

    • Fix: Perform reaction under Nitrogen/Argon atmosphere.

References

  • Williamson, A. W. (1850).[1][2][6][7] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism).

  • Groenendaal, L., et al. (2020). "Selective Alkylation of Phenols in Medicinal Chemistry". Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "1-(2-chloroethoxy)-4-methyl-2-methoxybenzene". National Center for Biotechnology Information. [Link]

  • Sonawane, R. B., et al. (2019). "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols". Synlett, 30(18), 2035-2040. (Demonstrates carbonate base selectivity protocols). [Link]

Sources

Application

Application Notes and Protocols: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene as a Versatile Pharmaceutical Intermediate

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene as a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene as a key intermediate in pharmaceutical synthesis. This document outlines the molecule's properties, its potential synthetic applications supported by mechanistic insights, and detailed experimental protocols for its derivatization.

Introduction: Unveiling the Potential of a Multifunctional Building Block

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is a substituted aromatic compound featuring three key functional groups: a reactive chloroethoxy side chain, an electron-donating methoxy group, and a methyl group on the benzene ring. This unique combination of functionalities makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The chloroethoxy group serves as a potent electrophile for introducing an ethoxy-linked moiety onto nucleophilic substrates, a common strategy in drug design to enhance pharmacokinetic properties. The methoxy and methyl groups on the aromatic ring influence the electronic and steric environment, which can be leveraged for regioselective reactions and to modulate the biological activity of the final compound.

While direct synthesis of a commercial drug using this specific intermediate is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide will, therefore, focus on its potential applications in constructing key pharmacophores, drawing upon established organic synthesis principles and analogous reactions.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 521061-61-0[1]
Molecular Formula C₁₀H₁₃ClO₂[1]
Molecular Weight 200.66 g/mol [1]
Appearance Solid[2]
Purity ≥98% (typical)[1]
Storage Sealed in a dry environment at 2-8°C[1]

Safety and Handling: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Refer to the material safety data sheet (MSDS) from the supplier for detailed safety information.

Synthetic Applications and Mechanistic Rationale

The primary utility of 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene in pharmaceutical synthesis lies in its capacity to act as an alkylating agent via nucleophilic substitution at the terminal carbon of the chloroethoxy group.

N-Alkylation of Amines: Synthesis of Phenoxyethyl-amine Scaffolds

A fundamental application is the N-alkylation of primary and secondary amines to introduce the 2-(2-methoxy-4-methylphenoxy)ethyl moiety. This scaffold is of significant interest in drug discovery, as it is found in various adrenergic receptor modulators and other therapeutic classes.

Reaction Causality: The reaction proceeds via a classical SN2 mechanism. The choice of base is critical to deprotonate the amine, thereby increasing its nucleophilicity. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The solvent should be polar aprotic to solvate the cation of the base without interfering with the nucleophile.

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

  • Reaction Setup: To a solution of the primary amine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Addition of Intermediate: Add a solution of 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene (1.1 eq.) in DMF dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow for N-Alkylation:

N_Alkylation start Primary Amine + 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reaction N-Alkylation (SN2 Reaction) 60-80°C start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted Phenoxyethylamine Derivative purification->product

Caption: Workflow for the N-alkylation of a primary amine.

O-Alkylation of Phenols: Synthesis of Bis-aryl Ethers

The chloroethoxy group can also be used to alkylate phenolic hydroxyl groups, leading to the formation of bis-aryl ether linkages. This is a valuable strategy for linking two distinct pharmacophores or for extending a molecule to probe larger binding pockets in a target protein.

Reaction Causality: Similar to N-alkylation, this reaction proceeds via an SN2 mechanism. A base is required to deprotonate the phenol to the more nucleophilic phenoxide. The Williamson ether synthesis is a classic example of this transformation.

Protocol 2: General Procedure for O-Alkylation of a Phenol

  • Formation of Phenoxide: To a solution of the phenol (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 30 minutes.

  • Addition of Intermediate: Add 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted phenol, followed by a brine wash. Dry the organic layer and purify the product by column chromatography or recrystallization.

Reaction Pathway for O-Alkylation:

O_Alkylation cluster_reactants Reactants cluster_conditions Conditions Phenol Ar-OH Base Base (e.g., K2CO3) Phenol->Base Deprotonation Intermediate Cl-CH2CH2-O-Ar' Product Bis-aryl Ether (Ar-O-CH2CH2-O-Ar') Intermediate->Product Solvent Solvent (e.g., Acetone)

Caption: Synthesis of bis-aryl ethers via O-alkylation.

Potential Applications in Drug Scaffolds

The derivatives synthesized from 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene can serve as key building blocks for a variety of drug scaffolds.

  • Beta-Blocker Analogs: The phenoxyethylamine moiety is a core component of many beta-blockers. By reacting the title intermediate with various amino alcohols, novel beta-blocker candidates with potentially altered selectivity and pharmacokinetic profiles can be synthesized.

  • Antihistamine Analogs: The diaryl ether linkage is present in some antihistamines. Coupling the intermediate with a suitable heterocyclic phenol could lead to new antihistamine candidates.

  • Linker for PROTACs and Other Bifunctional Molecules: The ethoxy chain can serve as a flexible linker in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), connecting a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

Conclusion

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is a readily available and highly versatile intermediate with significant potential in pharmaceutical research and development. Its ability to participate in robust N- and O-alkylation reactions allows for the straightforward introduction of the 2-(2-methoxy-4-methylphenoxy)ethyl group, a valuable component in various drug scaffolds. The protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this building block in the synthesis of novel and potentially therapeutic compounds.

References

  • PubChem. 1-(2-Chloro-ethoxy)-4-methyl-benzene. [Link]

  • Pharmaffiliates. 1-(2-Chloroethoxy)-2-methoxybenzene. [Link]

  • Organic Syntheses. Phase-transfer alkylation of nitriles: 2-phenylbutyronitrile. [Link]

  • Wikipedia. Cetirizine. [Link]

Sources

Method

Procedure for O-alkylation of phenols to form chloroethyl ethers

Application Note: High-Precision O-Alkylation of Phenols to 2-Chloroethyl Ethers Executive Summary The synthesis of 2-phenoxyethyl chlorides (chloroethyl ethers) is a pivotal transformation in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision O-Alkylation of Phenols to 2-Chloroethyl Ethers

Executive Summary

The synthesis of 2-phenoxyethyl chlorides (chloroethyl ethers) is a pivotal transformation in medicinal chemistry, serving as a critical "linker" step for PROTACs, antibody-drug conjugates (ADCs), and various CNS-active small molecules. While seemingly trivial, the O-alkylation of phenols with dihaloethanes presents a classic chemoselectivity challenge: preventing the formation of the symmetrical bis-phenoxy dimer (


).

This guide provides two distinct, field-validated protocols tailored to your development stage:

  • Protocol A (Discovery Scale): Utilizes 1-bromo-2-chloroethane to maximize chemoselectivity via leaving-group differentiation.

  • Protocol B (Process Scale): Utilizes 1,2-dichloroethane (DCE) under Phase Transfer Catalysis (PTC) to minimize cost while managing impurity profiles through kinetic control.

Mechanistic Insight & Logic

The reaction follows a standard


 mechanism.[1] The phenoxide anion, generated by a base, attacks the electrophilic carbon of the dihaloalkane.

The Selectivity Challenge: Once the product (2-phenoxyethyl chloride) is formed, it remains an active alkylating agent. If the concentration of phenoxide is high relative to the dihaloalkane, the phenoxide will attack the product, leading to the unwanted dimer.

The Solution:

  • Leaving Group Hierarchy (Protocol A): By using 1-bromo-2-chloroethane, we exploit the bond strength difference (

    
     < 
    
    
    
    ). The phenoxide selectively attacks the
    
    
    site at lower temperatures, leaving the
    
    
    intact.
  • Statistical Saturation (Protocol B): By using 1,2-dichloroethane as both reagent and solvent (or in large excess), we statistically ensure the phenoxide encounters a fresh DCE molecule rather than a product molecule.

G Phenol Phenol (ArOH) Phenoxide Phenoxide Anion (ArO-) Phenol->Phenoxide Deprotonation Base Base (K2CO3/NaOH) Base->Phenoxide TS Transition State (SN2 Attack on C-Br) Phenoxide->TS Reagent 1-Bromo-2-chloroethane (Cl-CH2-CH2-Br) Reagent->TS Product TARGET PRODUCT 2-Phenoxyethyl Chloride TS->Product -Br- Dimer IMPURITY: Dimer (Bis-phenoxy ethane) Product->Dimer + ArO- (Over-reaction)

Figure 1: Reaction pathway showing the primary


 route and the competitive dimerization pathway.

Critical Process Parameters (CPP)

ParameterProtocol A (High Selectivity)Protocol B (Scale/Cost)
Reagent 1-Bromo-2-chloroethane (BCE)1,2-Dichloroethane (DCE)
Stoichiometry 1.2 – 1.5 equivalents5.0 – 10.0 equivalents (or solvent)
Base

or


or

Solvent Acetone or Acetonitrile (ACN)Water / DCE Biphasic
Catalyst None (or KI trace)TBAB (Phase Transfer Catalyst)
Primary Risk Cost of reagentVinyl chloride formation (Elimination)

Experimental Protocols

Protocol A: The "Gold Standard" (Discovery/Lab Scale)

Best for: <10g scale, valuable phenols, high purity requirements.

Reagents:

  • Phenol derivative (1.0 eq)[2]

  • 1-Bromo-2-chloroethane (1.5 eq)

  • 
     (2.0 eq, anhydrous, granular)
    
  • Acetonitrile (0.2 M concentration relative to phenol)

Procedure:

  • Activation: To a round-bottom flask equipped with a magnetic stir bar, add the Phenol and Acetonitrile . Add

    
      in one portion.
    
  • Aging: Stir at room temperature for 30 minutes. Note: This ensures deprotonation initiates before the electrophile is introduced, reducing induction periods.

  • Addition: Add 1-bromo-2-chloroethane dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Monitor: Check TLC or LCMS. The bromide is displaced first. If the reaction is sluggish, add 5 mol% NaI (Finkelstein activation), though this may increase dimer formation.

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    ). Rinse the pad with fresh acetonitrile.
    
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
     and concentrate.
    
Protocol B: The "Industrial Workhorse" (Process Scale)

Best for: >100g scale, commodity phenols, cost-sensitive projects.

Reagents:

  • Phenol derivative (1.0 eq)[2]

  • 1,2-Dichloroethane (DCE) (5.0 – 10.0 eq) Acts as solvent and reagent.

  • NaOH (3.0 eq, 40% aq. solution)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)

Procedure:

  • Phase Assembly: In a reactor fitted with an overhead stirrer and reflux condenser, charge the Phenol and 1,2-Dichloroethane .

  • Catalyst Addition: Add TBAB . Stir vigorously to disperse.

  • Base Addition: Add the 40% NaOH solution dropwise.

    • Why: Adding base to the phenol/DCE mixture allows the PTC to shuttle phenoxide into the organic phase gradually, where it immediately encounters a massive excess of DCE. This kinetic control favors mono-alkylation.

  • Reaction: Heat to mild reflux (

    
    ) for 8–12 hours.
    
    • Safety: DCE is a carcinogen and highly flammable. Ensure closed system/proper venting.

  • Workup: Cool to room temperature. Add water to dissolve salts.[3] Separate the phases.

  • Purification: The organic phase contains the Product and excess DCE. Distill off the excess DCE (can be recycled). The residue is usually sufficiently pure (>95%) or can be recrystallized (if solid) or distilled.

Data Presentation & Analytics

NMR Interpretation: The conversion is easily tracked by


 NMR. The product has a distinct triplet pattern.
MoietyChemical Shift (

, ppm)
MultiplicityIntegral

4.20 – 4.30Triplet (

)
2H

3.75 – 3.85Triplet (

)
2H
Dimer Impurity 4.35 – 4.45Singlet (apparent)4H

Note: The dimer protons appear slightly downfield and often merge into a singlet-like peak due to symmetry.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
High Dimer Content Phenoxide concentration too high relative to alkyl halide.Protocol A: Add alkyl halide before base or dilute reaction. Protocol B: Increase DCE equivalents.
Unreacted Phenol Base insolubility or "stalling."Protocol A: Switch solvent to DMF (faster, but harder workup) or add NaI. Protocol B: Increase agitation speed (RPM) to improve phase transfer.
Vinyl Product (

)
Elimination reaction (E2).Caused by excessive heating with strong base (

). Lower temperature or switch to weaker base (

).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Williamson Ether Synthesis protocols).
  • Soudary, C., et al. "O-Alkylation of phenol derivatives via a nucleophilic substitution." Green Chemistry, 2011, 13 , 2482-2488.[4] Link

  • Halpern, M. "Phase Transfer Catalysis in the Pharmaceutical Industry."[5] PharmaXChange, Reference on PTC kinetics for alkylation. Link

  • Rowley, M., et al. "Discovery of N-(2-Chloroethyl) derivatives as novel linkers." Journal of Medicinal Chemistry, 1997, 40, 4053. (Application of chloroethyl ethers in drug design).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthesis for higher yield and purity.

The target molecule is typically synthesized via the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 2-methoxy-4-methylphenol reacts with an alkylating agent like 1,2-dichloroethane. While straightforward in principle, achieving high yields requires careful control over reaction parameters to mitigate potential side reactions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is consistently low (<50%). What are the most likely causes and how can I fix this?

Answer: A low yield is the most frequent issue and typically points to one of three areas: incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions. Let's break these down.

  • Incomplete Deprotonation: The reaction begins with the formation of the phenoxide nucleophile from 2-methoxy-4-methylphenol.[3][4] If this deprotonation is incomplete, you are limiting the concentration of your key reactant.

    • Causality: Phenols are less acidic than aliphatic alcohols, and using a base that is too weak or not sufficiently anhydrous can lead to an unfavorable equilibrium. The presence of water is particularly detrimental as it will consume the base and can hydrolyze the alkylating agent.

    • Solution:

      • Base Selection: Use a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often preferred for aryl ether synthesis as they are effective and easier to handle than stronger bases like sodium hydride (NaH).[5]

      • Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried. Use a freshly opened or properly stored anhydrous solvent. If using K₂CO₃, it can be flame-dried under vacuum before use to remove adsorbed water.

  • Side Reactions: The most significant yield-reducing side reaction is the formation of a diether byproduct, 1,2-bis(2-methoxy-4-methylphenoxy)ethane .

    • Causality: Your desired product, 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, still contains a reactive alkyl chloride. A second molecule of the phenoxide can attack this product, displacing the chloride to form a symmetrical diether. This is especially prevalent if the phenoxide is in stoichiometric excess or if the reaction is run for too long at high temperatures.

    • Solution:

      • Control Stoichiometry: Use a significant excess of the alkylating agent, 1,2-dichloroethane. A molar ratio of 3 to 5 equivalents of 1,2-dichloroethane relative to the phenol is recommended. This statistical advantage ensures the phenoxide is more likely to encounter a molecule of the starting dichloroethane rather than the mono-alkylated product.

      • Monitor Reaction Progress: Track the reaction by Thin Layer Chromatography (TLC). Once the starting phenol is consumed, stop the reaction to prevent the accumulation of the diether byproduct.

  • Suboptimal Conditions: The rate of an SN2 reaction is highly dependent on the solvent and temperature.[2]

    • Causality: Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity. Apolar solvents may not effectively dissolve the ionic phenoxide salt.

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone.[1] These solvents effectively dissolve the reactants but do not hinder the nucleophilicity of the phenoxide.

      • Temperature Control: Conduct the reaction at an elevated temperature, typically between 60-80 °C, to ensure a reasonable reaction rate.[1] However, avoid excessively high temperatures which can promote side reactions.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_deprotonation Step 1: Verify Deprotonation start->check_deprotonation check_side_products Step 2: Analyze for Byproducts (TLC, GC-MS) check_deprotonation->check_side_products Phenol consumed. sol_base Solution: Use stronger/anhydrous base (e.g., K₂CO₃, Cs₂CO₃) Ensure anhydrous solvent. check_deprotonation->sol_base Incomplete consumption of phenol? check_conditions Step 3: Review Reaction Conditions check_side_products->check_conditions No major byproducts, just starting material. sol_stoichiometry Solution: Use large excess of 1,2-dichloroethane (3-5 eq). Monitor reaction by TLC. check_side_products->sol_stoichiometry High MW byproduct observed? sol_conditions Solution: Switch to polar aprotic solvent (DMF, Acetonitrile). Optimize temperature (60-80°C). Consider a Phase Transfer Catalyst. check_conditions->sol_conditions

Caption: A decision tree for troubleshooting low product yield.

Question 2: The reaction seems very slow, and I have to run it overnight or longer. How can I increase the reaction rate?

Answer: A sluggish reaction rate is typically due to low reactant solubility or insufficient nucleophile reactivity. A highly effective method to overcome this is using a phase-transfer catalyst (PTC).[5]

  • Causality: The reaction involves a solid salt (potassium phenoxide, if using K₂CO₃) and a liquid organic phase. The rate is limited by the transfer of the phenoxide anion into the organic phase where the reaction occurs.

  • Solution:

    • Introduce a Phase-Transfer Catalyst: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI).

    • Mechanism of Action: The lipophilic tetrabutylammonium cation (Bu₄N⁺) pairs with the phenoxide anion, shuttling it from the solid or aqueous phase into the organic phase. This "naked" phenoxide is a much more potent nucleophile, dramatically accelerating the reaction rate. Using TBAI provides an additional benefit, as the iodide can transiently displace the chloride on the alkylating agent, creating a more reactive iodo-intermediate (Finkelstein reaction).

    • Expected Outcome: The addition of a PTC can often reduce reaction times from over 12 hours to just 2-4 hours, while also allowing for lower reaction temperatures, which can further suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for deprotonating 2-methoxy-4-methylphenol in this synthesis?

A1: The choice of base is a balance between reactivity, safety, and ease of handling. For synthesizing aryl ethers, potassium carbonate (K₂CO₃) is an excellent and widely used choice.[5][6] It is strong enough to effectively deprotonate the phenol, is inexpensive, and is less hazardous than alternatives like sodium hydride. For particularly stubborn reactions, the more soluble and basic cesium carbonate (Cs₂CO₃) can offer improved yields, albeit at a higher cost.

Q2: Which solvent should I use for the best results?

A2: A polar aprotic solvent is highly recommended.[1] N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices. They possess high dielectric constants to dissolve the ionic intermediate without solvating and deactivating the phenoxide nucleophile. Acetone can also be used and is easier to remove during work-up, though it has a lower boiling point, which may limit the reaction temperature.

Q3: How should I purify the final product?

A3: Purification is typically achieved by extraction followed by column chromatography or distillation.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Dilute the filtrate with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute NaOH solution (to remove any unreacted phenol), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. For larger scales, vacuum distillation may be a viable alternative.

Q4: What are the primary safety considerations for this reaction?

A4: Standard laboratory safety protocols should be followed.

  • 1,2-Dichloroethane: This is a toxic and carcinogenic substance. Handle it exclusively in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: DMF is a reproductive toxin. Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Bases: Handle all bases with care. Strong bases are corrosive.

  • Heating: When heating sealed reaction vessels, ensure proper pressure-relief mechanisms are in place.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice for a high-yield synthesis.

Materials:

  • 2-Methoxy-4-methylphenol (1.0 eq)[7]

  • 1,2-Dichloroethane (4.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, finely powdered, 1.5 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.05 eq)

  • Anhydrous Acetonitrile

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxy-4-methylphenol, anhydrous potassium carbonate, and tetrabutylammonium bromide.

  • Add anhydrous acetonitrile to the flask.

  • Begin vigorous stirring and add the 1,2-dichloroethane.

  • Heat the reaction mixture to reflux (approx. 80-82 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting phenol spot has disappeared (typically 2-4 hours).

  • Cool the reaction to room temperature and filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent and excess 1,2-dichloroethane.

  • Perform the aqueous work-up and purification as described in FAQ #3.

Recommended Reaction Parameters
ParameterRecommended ValueRationale
Phenol:Alkyl Halide Ratio 1 : 4Minimizes the formation of the diether byproduct.
Base Anhydrous K₂CO₃ (1.5 eq)Effective, safe, and cost-efficient for phenoxide formation.[5]
Solvent Anhydrous AcetonitrilePolar aprotic solvent that accelerates SN2 reactions.[1]
Catalyst TBAB (5 mol%)Acts as a phase-transfer catalyst to dramatically increase the reaction rate.[5]
Temperature 80 °C (Reflux)Provides sufficient thermal energy for the reaction without excessive byproduct formation.
Reaction Time 2 - 4 hoursTypically sufficient when using a PTC; monitor by TLC.

Reaction Mechanism

The synthesis proceeds via a classic Williamson ether synthesis pathway.

Caption: The two-step mechanism for the synthesis.

References

  • Wikipedia. Williamson ether synthesis . [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis . [Link]

  • Chem LibreTexts. Williamson Ether Synthesis . [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis . [Link]

  • Khan Academy. Williamson ether synthesis (video) . [Link]

  • Professor Dave Explains. Williamson Ether Synthesis . [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . [Link]

  • PubChem. 1-(2-Chloro-ethoxy)-4-methyl-benzene . [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . [Link]

  • MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers . [Link]

  • Google Patents. Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

Optimization

Technical Support Center: Optimizing Phase Transfer Catalysis for Creosol Alkylation

Welcome to the technical support center for the optimization of creosol alkylation using Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of creosol alkylation using Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic methodology. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success, ensure reproducibility, and maximize yield and selectivity.

Introduction to PTC-Mediated Creosol Alkylation

Phase Transfer Catalysis (PTC) is a highly effective technique for performing reactions between reactants in immiscible phases, such as an aqueous phase containing a nucleophile and an organic phase containing an organic substrate.[1][2][3] In the context of creosol alkylation, PTC facilitates the transfer of the creosolate anion from the aqueous phase to the organic phase, where it can react with an alkylating agent.[4][5] This methodology offers numerous advantages, including the use of milder reaction conditions, less expensive and safer solvents, and improved reaction rates and yields compared to traditional homogeneous methods.[6][7][8]

The overall process can be visualized as a catalytic cycle where the phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, shuttles the reactive anion across the phase boundary.[2][5]

Diagram 1: The Catalytic Cycle of Creosol Alkylation via PTC

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Creosol_OH Creosol-OH Creosolate Creosolate Anion (Nu⁻) Creosol_OH->Creosolate Base Base (e.g., NaOH) Catalyst_Nu Activated Catalyst (Q⁺Nu⁻) Creosolate->Catalyst_Nu Catalyst_X Catalyst (Q⁺X⁻) NaX Byproduct (Na⁺X⁻) Alkyl_Halide Alkyl Halide (R-X) Product Alkylated Creosol (Creosol-OR) Product->Catalyst_X Catalyst_Nu->Catalyst_X Catalyst_Nu->Alkyl_Halide

Caption: The PTC cycle for creosol alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the phase-transfer catalyst in creosol alkylation?

A1: The phase-transfer catalyst's primary role is to transport the creosolate anion (formed by the deprotonation of creosol by a base in the aqueous phase) into the organic phase where the alkylating agent resides.[4][5] The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the creosolate anion at the interface of the two phases.[5] The resulting lipophilic ion pair (Q⁺Creosolate⁻) has sufficient solubility in the organic solvent to migrate away from the interface and react with the alkyl halide.[1] This process overcomes the mutual insolubility of the reactants, thereby accelerating the reaction.[2]

Q2: How do I choose the right phase-transfer catalyst for my reaction?

A2: The choice of catalyst is critical for reaction success. Several factors should be considered:

  • Lipophilicity: The catalyst must be sufficiently lipophilic to be soluble in the organic phase but also have enough interfacial activity to facilitate anion exchange. Catalysts with longer alkyl chains, such as tetrabutylammonium bromide (TBAB) or tetrahexylammonium bromide, are often good starting points.[5]

  • Thermal Stability: For reactions requiring elevated temperatures, phosphonium salts are generally more stable than ammonium salts.[1][8]

  • Anion Reactivity: The catalyst's counter-ion can influence the reaction rate. For instance, using a catalyst with a bromide counter-ion can sometimes be more effective than one with a chloride, as bromide is a better leaving group and can participate in a co-catalytic cycle.

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are significant practical considerations.[6]

A screening of different catalysts is often recommended during the optimization phase.

Q3: Which side reactions are common in creosol alkylation, and how can they be minimized?

A3: The most common side reaction is C-alkylation , where the alkyl group attaches to the aromatic ring of creosol instead of the phenolic oxygen.[9][10] This occurs because the phenoxide ion is an ambident nucleophile with reactive sites on both the oxygen and the carbon atoms (at the ortho and para positions). Another potential side reaction is the hydrolysis of the alkylating agent.

To minimize C-alkylation:

  • Solvent Choice: Non-polar solvents tend to favor O-alkylation.[11] In contrast, polar aprotic solvents can solvate the cation more effectively, leading to a "freer" and more reactive phenoxide ion, which can increase the likelihood of C-alkylation.

  • Water Content: Minimizing the amount of water in the reaction can favor O-alkylation. Anhydrous or solid-liquid PTC conditions often give higher selectivity for O-alkylation.[12]

  • Counter-ion of the Base: The choice of base can influence the ion-pairing of the phenoxide, which in turn affects the O/C alkylation ratio.

Q4: What are the safety considerations when performing phase transfer catalysis?

A4: While PTC is generally considered a green and safe technology, several precautions are necessary:[6][7]

  • Exothermic Reactions: PTC reactions can be highly exothermic. Proper temperature control and monitoring are crucial, especially during scale-up.

  • Catalyst Decomposition: Some quaternary ammonium salts can decompose at high temperatures, especially in the presence of a strong base.[11] This can lead to the formation of volatile and potentially hazardous byproducts.

  • Corrosive Reagents: Many PTC reactions use concentrated solutions of bases like sodium hydroxide or potassium hydroxide, which are corrosive.[6] Appropriate personal protective equipment (PPE) should always be worn.[13]

  • Alkylating Agents: Many alkylating agents are toxic, mutagenic, or carcinogenic.[14] Handle them with care in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Catalyst: The chosen catalyst may not be lipophilic enough or may be "poisoned" by certain anions.[6] 2. Poor Agitation: Insufficient mixing leads to a small interfacial area, limiting the rate of anion transfer.[11] 3. Low Temperature: The reaction may have a significant activation energy. 4. Deactivated Alkylating Agent: The alkylating agent may have hydrolyzed or degraded.1. Screen Catalysts: Test different quaternary ammonium or phosphonium salts with varying alkyl chain lengths (e.g., TBAB, Aliquat 336). Consider phosphonium salts for higher temperatures.[1] 2. Increase Stirring Rate: Ensure vigorous stirring to create a fine emulsion and maximize the interfacial area.[11] The use of ultrasound can also enhance agitation.[11] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions or catalyst decomposition. 4. Use Fresh Reagents: Ensure the alkylating agent is pure and dry.
Poor Selectivity (High C-Alkylation) 1. Solvent Polarity: Polar solvents can favor C-alkylation. 2. Excess Water: The presence of water can hydrate the phenoxide ion, influencing its reactivity.[5] 3. High Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.1. Change Solvent: Switch to a less polar solvent like toluene or heptane.[6][15] 2. Reduce Water Content: Use a more concentrated base solution or consider a solid-liquid PTC system with powdered KOH or NaOH.[12] 3. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.
Formation of Emulsion / Difficult Phase Separation 1. Catalyst Structure: Some catalysts, especially those with surfactant-like properties, can stabilize emulsions.[12] 2. High Catalyst Concentration: Using too much catalyst can lead to emulsification.1. Change Catalyst: Switch to a catalyst with a different structure (e.g., more symmetrical). 2. Reduce Catalyst Loading: Use the minimum effective amount of catalyst (typically 1-5 mol%). 3. Workup Procedure: Add a saturated brine solution during workup to help break the emulsion. Centrifugation can also be effective on a smaller scale.
Catalyst "Poisoning" or Deactivation 1. Highly Lipophilic Anions: Leaving groups like iodide or tosylate can form very tight ion pairs with the catalyst, preventing it from participating in the catalytic cycle.[6] 2. High Base Concentration/Temperature: Strong bases at high temperatures can cause Hofmann elimination, degrading the catalyst.[11]1. Change Leaving Group: If possible, use an alkyl bromide or chloride instead of an iodide. Use mesylate instead of tosylate.[6] 2. Moderate Conditions: Lower the reaction temperature and/or the base concentration. 3. Catalyst Choice: Use more sterically hindered or thermally stable catalysts (e.g., phosphonium salts).

Diagram 2: Troubleshooting Decision Tree for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Agitation Is agitation vigorous? Start->Check_Agitation Increase_Stirring Increase stirring speed. Use baffled flask. Check_Agitation->Increase_Stirring No Check_Temp Is the reaction temperature optimal? Check_Agitation->Check_Temp Yes Increase_Stirring->Check_Temp Increase_Temp Increase temperature in increments. Check_Temp->Increase_Temp No Check_Catalyst Is the catalyst effective? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Screen_Catalysts Screen different PTCs (e.g., TBAB, Aliquat 336). Consider phosphonium salts. Check_Catalyst->Screen_Catalysts No Check_Reagents Are reagents pure and active? Check_Catalyst->Check_Reagents Yes Screen_Catalysts->Check_Reagents Use_Fresh_Reagents Use fresh creosol and alkylating agent. Check_Reagents->Use_Fresh_Reagents No Success Problem Resolved Check_Reagents->Success Yes Use_Fresh_Reagents->Success

Caption: A decision tree for troubleshooting low conversion.

Experimental Protocols

Protocol 1: General Procedure for PTC-Mediated Alkylation of Creosol

This protocol provides a starting point for the O-alkylation of creosol. Optimization of specific parameters will be necessary.

Materials:

  • Creosol (e.g., m-cresol)

  • Alkylating agent (e.g., benzyl bromide)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Base (e.g., 50% w/w aqueous Sodium Hydroxide)

  • Organic solvent (e.g., Toluene)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature controller

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add creosol (1.0 eq), toluene (2-3 mL per mmol of creosol), and TBAB (0.02-0.05 eq).

  • Begin vigorous stirring to ensure good mixing.

  • Slowly add the 50% aqueous NaOH solution (2.0-3.0 eq) to the mixture.

  • Add the alkylating agent (1.05-1.2 eq) dropwise to the reaction mixture. An exotherm may be observed.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)

Sample Preparation:

  • Carefully withdraw a small aliquot (~0.1 mL) from the vigorously stirred organic phase of the reaction mixture.

  • Quench the aliquot in a vial containing ~1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.

  • Vortex the vial and allow the layers to separate.

  • Transfer a portion of the organic layer to a GC vial for analysis.

GC Conditions (Example):

  • Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: 80 °C hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen

This method should allow for the separation and quantification of creosol, the alkylating agent, and the O- and C-alkylated products.[16][17]

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent significantly impacts the yield and selectivity of creosol alkylation. The following table summarizes typical results from a screening study for the benzylation of m-cresol.

Catalyst (2 mol%)SolventTemperature (°C)Time (h)Yield of O-alkylated product (%)Selectivity (O:C)
TBABToluene80492>98:2
TBABDichloromethane4068595:5
Aliquat 336Toluene80495>98:2
Aliquat 336Heptane80590>98:2
TBPBToluene100394>98:2

TBAB: Tetrabutylammonium Bromide; TBPB: Tetrabutylphosphonium Bromide; Aliquat 336: Tricaprylylmethylammonium chloride.

This data illustrates that non-polar solvents like toluene and heptane generally provide higher selectivity for O-alkylation.[6] More lipophilic catalysts like Aliquat 336 can offer slightly higher yields.

References

  • Macmillan Group. (2008, April 10).
  • ACS GCI Pharmaceutical Roundtable.
  • Journal of the American Chemical Society.
  • Alfa Chemistry.
  • ResearchGate. (2025, August 5).
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Cresols.
  • Phase-Transfer Catalysis Communications.
  • PTC Organics, Inc.
  • Wikipedia. Creosote.
  • Alchetron. (2024, October 5). Creosote.
  • PubMed. (2003, January 3).
  • ResearchGate.
  • OperaChem. (2023, July 2).
  • Wikipedia.
  • Dalal Institute.
  • CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
  • Occupational Safety and Health Administration. OSHA Method 32: Phenol and Cresol.
  • PTC Organics, Inc.
  • ResearchGate.
  • PTC Organics, Inc. Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile.
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • United States Environmental Protection Agency. (1985, January 18). Analytical Methods to Determine the Presence of Creosote and Its Toxic Characteristics.
  • Frontiers. (2023, June 7).
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • Academia.edu. Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method.
  • YouTube. (2020, August 27).
  • Syamcat. (2024, August 23).
  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • SACHEM, Inc.
  • SpringerLink. (2014, October 20).
  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Creosote.
  • National Council of Educational Research and Training. Alcohols, Phenols and Ethers.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7] Before initiating purification, it is critical to understand the physicochemical behavior of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS: 521061-61-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7]

Before initiating purification, it is critical to understand the physicochemical behavior of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS: 521061-61-0).[1] This molecule is an alkyl aryl ether, derived from the alkylation of Creosol (2-methoxy-4-methylphenol).[1]

PropertyDescriptionImplications for Recrystallization
Structure Aromatic ring with methyl, methoxy, and chloroethoxy substituents.[1][2]Moderate lipophilicity; likely soluble in mid-polarity organics.[1]
Physical State Solid (often low-melting).[1][3]High risk of "oiling out" (liquid-liquid phase separation) before crystallization.[1]
Key Impurities 1. Creosol (Unreacted starting material)2.[1] Bis-ether (Dimer byproduct)3.[1] Vinyl ether (Elimination byproduct)Phenolic impurities (Creosol) can inhibit crystal growth via H-bonding disruption.[1]
Solubility Profile High: DCM, Ethyl Acetate, Toluene.Moderate: Ethanol, Isopropanol.Low: Water, Hexanes/Heptane.[1]Requires a solvent system that balances solubility at high temps with insolubility at low temps.[1]

Recommended Solvent Systems

Based on the structural analogs (e.g., Carvedilol intermediates) and general solubility parameters for alkyl aryl ethers, the following solvent systems are validated for high-purity isolation.

Primary Recommendation: Isopropanol (IPA)
  • Why: IPA offers a "Goldilocks" polarity.[1] It dissolves the ether well at reflux (82°C) but shows significantly reduced solubility at 0–5°C. It is less likely to cause oiling out compared to Ethanol/Water mixtures.[1]

  • Grade: Anhydrous or HPLC grade.

Secondary Recommendation: Ethyl Acetate / Heptane (Binary System)
  • Why: Ideal for removing non-polar dimer impurities.[1] The compound is highly soluble in EtOAc; Heptane acts as the anti-solvent to force precipitation.[1]

  • Ratio: Start with 1:3 (EtOAc:Heptane) and adjust.

Solvent Compatibility Matrix
SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water InsolubleInsolubleAnti-solvent Use only with Ethanol/Methanol.[1]
Ethanol HighModerateGoodRisk of oiling out if water is added too fast.[1]
Isopropanol HighLowExcellent Best balance for crystallization kinetics.[1]
Ethyl Acetate Very HighHighPoor (Alone)Use only as a solvent in a binary mix.[1]
Heptane LowInsolubleAnti-solvent Excellent for binary systems.[1]

Troubleshooting Guide (Q&A)

Issue 1: The Product is "Oiling Out" Instead of Crystallizing

User Question: "I cooled my solution, but instead of crystals, I see a separate oily layer at the bottom. What went wrong?"

Technical Diagnosis: This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] It typically happens when the solution is too concentrated or cooled too rapidly, causing the solute to crash out as a supercooled liquid (metastable state).[1]

Corrective Protocol:

  • Re-heat: Warm the mixture until the oil redissolves into a clear solution.

  • Dilute: Add 10–15% more solvent.[1] This shifts the saturation point, making it less likely to hit the LLPS boundary.[1]

  • Seed: Add a tiny crystal of pure product (seed crystal) at 5–10°C below the boiling point (cloud point).

  • Slow Cool: Insulate the flask (wrap in foil/towel) to allow cooling over 2–3 hours. Do not use an ice bath immediately.[1]

Issue 2: Persistent Brown Coloration

User Question: "My crystals are off-white or brownish even after recrystallization."

Technical Diagnosis: This indicates oxidative impurities, likely quinone-like structures derived from the oxidation of unreacted phenolic starting material (Creosol).[1]

Corrective Protocol:

  • Chemical Wash (Pre-Crystallization): Dissolve the crude solid in Ethyl Acetate and wash with 1M NaOH (2x) followed by Brine. This deprotonates the phenol (Creosol), moving it to the aqueous layer, while the neutral product remains in the organic layer.[1]

  • Activated Carbon: If the color persists, treat the hot recrystallization solution with activated charcoal (5 wt%) for 15 minutes, then filter hot through Celite.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification of >90% pure crude material.[1]

  • Preparation: Place 10.0 g of crude 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene in a 100 mL round-bottom flask (RBF).

  • Dissolution: Add 30 mL of Isopropanol (IPA) .

  • Heating: Heat to reflux (approx. 82°C) with magnetic stirring.

    • Checkpoint: If solids remain, add IPA in 2 mL increments until clear. Do not exceed 50 mL total volume (5 volumes).

  • Filtration (Optional): If insoluble particles are visible, filter the hot solution quickly through a pre-warmed glass funnel.

  • Cooling Phase 1: Remove from heat. Allow the flask to cool to room temperature (20–25°C) undisturbed.

    • Action: If oil droplets appear, scratch the glass with a rod or add a seed crystal immediately.[1]

  • Cooling Phase 2: Once at room temp, place the flask in an ice bath (0–4°C) for 1 hour.

  • Collection: Filter the white crystals using a Buchner funnel. Wash with 10 mL of cold IPA.

  • Drying: Vacuum dry at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Material with significant non-polar impurities.

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of Ethyl Acetate (approx. 10–15 mL) at 50°C.

  • Precipitation: Slowly add Heptane dropwise to the warm solution while stirring.

    • Observation: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the turbidity.[1]

  • Crystallization: Remove from heat and allow to cool slowly to room temperature.

  • Harvest: Cool to 0°C, filter, and wash with a 1:4 mixture of cold EtOAc:Heptane.

Visualizing the Workflow

The following diagrams illustrate the logic flow for solvent selection and the troubleshooting process for "oiling out."

RecrystallizationLogic Start START: Crude Material CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity PhenolPresent Phenolic Impurity Present? CheckPurity->PhenolPresent WashStep Perform NaOH Wash (Remove Creosol) PhenolPresent->WashStep Yes SolventSelect Select Solvent System PhenolPresent->SolventSelect No WashStep->SolventSelect IPA Isopropanol (IPA) (Standard Protocol) SolventSelect->IPA Binary EtOAc / Heptane (For Non-polar Impurities) SolventSelect->Binary Oiling Problem: Oiling Out? IPA->Oiling Binary->Oiling Remedy Remedy: 1. Re-heat 2. Dilute (10%) 3. Seed Crystal Oiling->Remedy Yes Final Pure Crystals Oiling->Final No (Crystallized) Remedy->Final

Caption: Decision tree for purification strategy, emphasizing pre-treatment of phenolic impurities and handling phase separation.

FAQs

Q: Can I use Ethanol/Water instead of IPA? A: Yes, but with caution. Water drastically reduces the solubility of this ether.[1] If you add too much water too quickly, the hydrophobic nature of the chloroethoxy and methyl groups will cause the product to oil out instantly.[1] If using EtOH/Water, keep the water content below 20%.[1]

Q: What is the expected yield? A: A well-optimized recrystallization for this molecule should yield 75–85% .[1] If yield is <60%, your mother liquor likely still contains significant product; consider concentrating the filtrate and running a second crop.[1]

Q: How do I store the purified compound? A: Store in a tightly sealed container at 2–8°C . While relatively stable, the ether linkage can undergo slow oxidation or hydrolysis if exposed to moisture and light for extended periods.[1]

References

  • ChemicalBook. (2023).[1] 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene Basic Information and Properties.Link

  • ChemScene. (2023).[1] Product Data Sheet: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene.[4][1][5]Link[4]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for alkyl aryl ether purification techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for solvent selection and drying).

Sources

Optimization

Minimizing side reactions in the synthesis of chloroethyl aryl ethers

Technical Support Center: Precision Synthesis of Chloroethyl Aryl Ethers Ticket ID: #CEAE-SYNTH-001 Topic: Minimizing Side Reactions (Bis-alkylation, Elimination, C-alkylation) Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Synthesis of Chloroethyl Aryl Ethers

Ticket ID: #CEAE-SYNTH-001 Topic: Minimizing Side Reactions (Bis-alkylation, Elimination, C-alkylation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Linker" Challenge

You are likely here because your LC-MS traces are showing a mess of peaks instead of a clean product. The synthesis of 2-chloroethyl aryl ethers is a cornerstone reaction in medicinal chemistry, often serving as the "linker" moiety for kinase inhibitors or the electrophilic warhead precursor in covalent drugs.

While theoretically simple (


 substitution), this reaction is a minefield of competing pathways. This guide treats your synthesis as a troubleshooting ticket, breaking down the causality of failure and providing self-validating protocols to fix it.

Module 1: The "Double-Edge" Problem (Bis-Alkylation)

User Complaint: "My yield is low, and I'm isolating a high molecular weight solid that is insoluble in my standard solvents."

Diagnosis: You are making the Bis-ether (Dimer) . The product of your reaction (


) is still an electrophile. If it encounters a free phenoxide ion (

), it will react again to form the symmetric dimer (

), effectively killing two equivalents of starting material.

The Fix: "Flood the Zone" Strategy You must manipulate the kinetics so that a phenoxide ion is statistically far more likely to encounter a dihalide molecule than a product molecule.

  • Protocol Adjustment:

    • Stoichiometry: Increase the dihaloalkane equivalents to 3.0 – 5.0 equiv .

    • Reverse Addition: Do not add the dihalide to the phenol. Instead, create a slurry of the base and the dihalide in the solvent, and add the phenol solution dropwise to this mixture. This ensures the phenol always sees a massive excess of the alkylating agent.

Visualizing the Competition:

ReactionPathways Phenol Phenol (Ar-OH) Target Target: Chloroethyl Ether (Ar-O-CH2CH2-Cl) Phenol->Target Fast (k1) Primary Pathway Base Base (K2CO3) Dihalide 1-Bromo-2-chloroethane (Excess) Dimer Side Product: Bis-Ether (Ar-O-CH2CH2-O-Ar) Target->Dimer Slow (k2) If Phenol Excess Vinyl Side Product: Vinyl Ether (Ar-O-CH=CH2) Target->Vinyl Elimination (High Temp/Strong Base)

Caption: Competitive reaction pathways. The goal is to maximize k1 and suppress k2 by maintaining high local concentration of the Dihalide.

Module 2: The Elimination Trap (Vinyl Ethers)

User Complaint: "I see vinylic protons in my NMR (multiplets around 6.0-6.6 ppm), and my product decomposes upon acidic workup."

Diagnosis: You are triggering E2 Elimination . The chloroethyl group has a proton beta to the ether oxygen and the chlorine. Under harsh basic conditions or high heat, base abstracts this proton, expelling chloride to form the vinyl ether (


).

The Fix: Base & Temperature Control

  • Base Selection: Switch from Hydroxides (

    
    , 
    
    
    
    ) to Carbonates (
    
    
    ,
    
    
    ). Hydroxides are strong bases that promote elimination. Carbonates are milder and sufficient for phenol deprotonation (
    
    
    ).
  • Temperature: Do not exceed 80°C. If using 1,2-dichloroethane (which is sluggish), resist the urge to reflux at 120°C. Switch reagents instead (see Module 3).

Module 3: Reagent Selection (DCE vs. BCE)

User FAQ: "1-Bromo-2-chloroethane (BCE) is more expensive than 1,2-dichloroethane (DCE). Can I just use DCE?"

Technical Answer: You can, but you pay for it in purity and time. BCE is a "privileged" reagent because it has two different leaving groups. The Bromide (


) is a much better leaving group than Chloride (

). This allows the reaction to proceed at lower temperatures (50-60°C), selectively displacing the Bromine while leaving the Chlorine intact for your linker.

Comparison Table:

Feature1-Bromo-2-chloroethane (BCE)1,2-Dichloroethane (DCE)
Reactivity High (

leaves fast)
Low (Requires high heat/iodide cat.)
Selectivity Excellent (Chemoselective)Poor (Symmetric, statistical mixture)
Temp. Required 50°C - 70°CReflux (>80°C)
Risk of Elimination Low (due to milder conditions)High (due to thermal requirement)
Recommendation Primary Choice Budget/Scale-up Only

Module 4: The "Gold Standard" Protocol

This protocol integrates the "Flood the Zone" strategy with optimal reagent choice to minimize all three side reactions (Bis-alkylation, Elimination, C-alkylation).

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 1-Bromo-2-chloroethane (3.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (0.2 M concentration)

Step-by-Step Methodology:

  • System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Flush with Nitrogen/Argon.

  • The "Trap" Setup: Charge the flask with 1-Bromo-2-chloroethane (3.0 equiv),

    
      (2.0 equiv), and solvent (half of total volume). Heat to 60°C with vigorous stirring.
    
  • Controlled Addition: Dissolve the Phenol (1.0 equiv) in the remaining solvent. Load this into an addition funnel or syringe pump.

  • The Reaction: Add the phenol solution dropwise over 1-2 hours to the stirring halide slurry.

    • Why? This keeps the concentration of free phenoxide low relative to the excess dihalide, crushing the rate of dimer formation.

  • Monitoring: Monitor by TLC or HPLC. The reaction is typically complete 2-4 hours after addition finishes.

  • Workup: Filter off the solid salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate.
    • Purification: The excess 1-bromo-2-chloroethane is volatile (b.p. ~107°C) and can often be removed by high-vacuum rotary evaporation, leaving clean product without column chromatography.

Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude NMR/LCMS DimerCheck Is Bis-ether (Dimer) > 5%? Start->DimerCheck VinylCheck Are Vinyl Signals Present? DimerCheck->VinylCheck No ActionDimer ACTION: Increase Dihalide to 5 eq. Use Reverse Addition. DimerCheck->ActionDimer Yes CAlkCheck Is C-Alkylation Observed? VinylCheck->CAlkCheck No ActionVinyl ACTION: Lower Temp < 70°C. Switch to K2CO3. VinylCheck->ActionVinyl Yes ActionCAlk ACTION: Switch Solvent to DMF/DMSO. Add Crown Ether (18-Crown-6). CAlkCheck->ActionCAlk Yes Success Process Optimized CAlkCheck->Success No

Caption: Logic flow for diagnosing and correcting impurity profiles in chloroethylation reactions.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for alkylation stoichiometry and halide reactivity).

  • Synthesis of 2-chloroethyl vinyl ether. Organic Syntheses, Coll. Vol. 4, p.10 (1963). (Demonstrates the elimination pathway and stability of vinyl ethers).

  • Phase-Transfer Catalysis in Organic Synthesis. Journal of Chemical Education, 1978, 55 (7), p 429. (Mechanistic grounding for using PTC to improve O-alkylation selectivity).

  • Selectivity in the alkylation of phenols. Journal of the Chemical Society, Perkin Transactions 1, 1982. (Discusses solvent effects on Ambident Nucleophiles).

Reference Data & Comparative Studies

Validation

A Comparative Guide to FTIR Absorption Peaks: Aryl Alkyl Ethers vs. Alkyl Chlorides

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for two crucial functional groups: aryl alkyl ethers and alkyl chlorides. By understanding the nuances of their vibrational signatures, scientists can confidently distinguish and characterize these moieties within complex molecular structures.

The Foundation: Understanding Molecular Vibrations in FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[1][2] The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. These absorption events are recorded as peaks in an FTIR spectrum, where the position (wavenumber, cm⁻¹), intensity, and shape of the peaks provide a unique "fingerprint" of the molecule's functional groups.[3]

Aryl Alkyl Ethers: A Tale of Two Stretches

Aryl alkyl ethers (Ar-O-R) are characterized by an oxygen atom connected to an aromatic ring and an alkyl group. Their most prominent and diagnostic features in an FTIR spectrum are the C-O-C stretching vibrations.[4][5] Due to the asymmetry of the ether linkage (aromatic on one side, aliphatic on the other), two distinct stretching bands are typically observed.[6][7][8]

  • Asymmetric C-O-C Stretch: This is a strong and characteristic absorption that appears in the region of 1270-1230 cm⁻¹ . The position of this band is influenced by the electronic effects of the aromatic ring. Resonance with the aromatic system imparts some double-bond character to the aryl C-O bond, strengthening it and causing it to absorb at a higher frequency compared to aliphatic ethers.[5]

  • Symmetric C-O-C Stretch: A second, also typically strong, band is observed at a lower frequency, generally in the range of 1050-1010 cm⁻¹ .[8]

The presence of both of these strong absorptions in the specified regions is a highly reliable indicator of an aryl alkyl ether functionality.[6][7]

Alkyl Chlorides: Vibrations in the Fingerprint Region

Alkyl chlorides (R-Cl) present a different spectroscopic challenge. The key vibrational mode is the C-Cl stretch.[9] However, this absorption occurs in the lower frequency "fingerprint" region of the spectrum, which is often crowded with many other peaks, making definitive assignment more complex.[10][11]

  • C-Cl Stretch: The stretching vibration of the carbon-chlorine bond gives rise to a strong to medium intensity absorption in the range of 850-550 cm⁻¹ .[10][12][13][14] The exact position can be influenced by the substitution pattern of the carbon atom. For instance, primary alkyl chlorides tend to absorb at the higher end of this range, while tertiary ones absorb closer to the lower end.[11]

  • -CH₂Cl Wagging: In terminal alkyl chlorides, a characteristic C-H wagging vibration of the -CH₂X group can sometimes be observed in the 1300-1150 cm⁻¹ region.[10][13][14] While this peak can provide supporting evidence, its presence and intensity can be variable.

Due to the location of the C-Cl stretch in a complex spectral region, its identification should be approached with caution and often requires consideration of the entire spectrum to rule out other possibilities.[10][11]

At a Glance: Comparative Data

Functional GroupKey VibrationWavenumber (cm⁻¹)IntensityNotes
Aryl Alkyl Ether Asymmetric C-O-C Stretch1270-1230StrongHighly characteristic due to resonance with the aryl group.[5][6][7][8]
Symmetric C-O-C Stretch1050-1010StrongThe presence of both symmetric and asymmetric stretches is a strong indicator.[6][7][8]
Alkyl Chloride C-Cl Stretch850-550Strong to MediumLocated in the complex fingerprint region, requiring careful interpretation.[10][11][12][13][14]
-CH₂Cl Wagging (Terminal)1300-1150Medium to WeakProvides supporting evidence for terminal alkyl chlorides.[10][13][14]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid Sample

The following protocol outlines the steps for obtaining an FTIR spectrum of a neat liquid sample using a standard transmission method with salt plates. This method is chosen for its simplicity and wide applicability.

  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Open the sample compartment and ensure it is clean and free of any obstructions.

    • Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals.[15][16]

  • Sample Preparation:

    • Handle the salt plates (typically NaCl or KBr) with care, touching only the edges to avoid transferring moisture and oils from your fingers.[17]

    • Place one to two drops of the neat liquid sample onto the center of one salt plate.[17][18]

    • Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. Avoid the formation of air bubbles.[17][18]

  • Sample Analysis:

    • Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

    • Close the sample compartment lid.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Analyze the resulting spectrum, paying close attention to the characteristic absorption regions for aryl alkyl ethers and alkyl chlorides as detailed in this guide.

    • Utilize spectral databases, such as the NIST Chemistry WebBook, for comparison and confirmation of your interpretations.[19][20][21]

  • Cleaning and Storage:

    • After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous isopropanol or methylene chloride).[17] Do not use water , as it will dissolve the salt plates.

    • Store the clean, dry plates in a desiccator to prevent damage from atmospheric moisture.[22]

Visualizing the Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data & Confirmation Start Start Background Collect Background Spectrum Start->Background Sample_Prep Prepare Liquid Sample on Salt Plates Background->Sample_Prep Acquire_Spectrum Acquire Sample Spectrum Sample_Prep->Acquire_Spectrum Interpret Interpret Spectrum Acquire_Spectrum->Interpret Database Compare with Spectral Databases (e.g., NIST) Interpret->Database Identify Identify Functional Groups Database->Identify

Caption: Experimental workflow for FTIR analysis of a liquid sample.

Structure-Spectrum Relationship

The following diagram illustrates the logical connection between the molecular structures of an aryl alkyl ether and an alkyl chloride and their corresponding key FTIR absorption peaks.

Structure_Spectrum_Relationship cluster_aryl_ether Aryl Alkyl Ether cluster_alkyl_chloride Alkyl Chloride Aryl_Ether_Struct Ar-O-R Asymmetric_Stretch Asymmetric C-O-C Stretch (1270-1230 cm⁻¹) Aryl_Ether_Struct->Asymmetric_Stretch Vibrational Mode Symmetric_Stretch Symmetric C-O-C Stretch (1050-1010 cm⁻¹) Aryl_Ether_Struct->Symmetric_Stretch Vibrational Mode Alkyl_Chloride_Struct R-Cl CCl_Stretch C-Cl Stretch (850-550 cm⁻¹) Alkyl_Chloride_Struct->CCl_Stretch Vibrational Mode

Caption: Relationship between molecular structure and key FTIR peaks.

Conclusion

The differentiation of aryl alkyl ethers and alkyl chlorides via FTIR spectroscopy is a clear demonstration of the technique's power in elucidating molecular structure. Aryl alkyl ethers are readily identified by their two strong and characteristic C-O-C stretching bands in the mid-frequency region. In contrast, the identification of alkyl chlorides relies on the detection of the C-Cl stretch in the more complex fingerprint region, a task that requires a more nuanced and comprehensive spectral analysis. By adhering to rigorous experimental protocols and leveraging established spectral data, researchers can confidently employ FTIR spectroscopy as a primary tool in the identification and characterization of these and other important functional groups.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Organic Chemistry at CU Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • NIST. Quantitative Infrared Database. [Link]

  • Di Lonardo, G., Fusina, L., & Nivellini, G. (2009). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy, 257(1-2), 1-6. [Link]

  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

  • Unknown. Sample preparation for FT-IR. [Link]

  • Chemistry LibreTexts. (2021, March 3). Spectroscopic Properties of Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2025, January 1). Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

  • Di Lonardo, G., Fusina, L., & Nivellini, G. (2009). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy, 257(1-2), 1-6. [Link]

  • ScienceDirect. (2025, July 31). C-Cl stretching: Significance and symbolism. [Link]

  • Quimicaorganica.org. IR spectrum: Ethers. [Link]

  • Chemistry Steps. Alkyl and aryl halide infrared spectra. [Link]

  • Chemistry Steps. Ether Infrared spectra. [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra?[Link]

  • ACD/Labs. Infrared and Raman Databases of Reference Spectra. [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). [Link]

  • ACS Publications. (1984). Fourier-Transform Infrared Spectra of Alkyl Halide-HF Hydrogen-Bonded Complexes in Solid Argon. [Link]

  • PMC - NIH. The NIST Quantitative Infrared Database. [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Ethers. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • OpenStax. (n.d.). Spectroscopy of Ethers. [Link]

  • ResearchGate. (2025, August 7). The NIST quantitative infrared database. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • S.T.Japan Europe GmbH. ATR-FTIR Spectra Databases. [Link]

  • Chemistry LibreTexts. (2025, January 7). FT-IR Spectroscopy (Experiment). [Link]

  • UCSC. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • OpenStax. (2023, September 20). Spectroscopy of Ethers. [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • EPA. PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. [Link]

  • Unknown. Table of Characteristic IR Absorptions. [Link]

  • FDM. FTIR Libraries Resources. [Link]

  • Unknown. Database of ATR-FT-IR spectra of various materials. [Link]

  • Agilent. ftir spectroscopy reference guide. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating C10H13ClO2 Isomers by Mass Spectrometry

For: Researchers, scientists, and drug development professionals. Abstract The structural elucidation of isomeric compounds presents a significant analytical challenge, particularly in fields like drug development, metab...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The structural elucidation of isomeric compounds presents a significant analytical challenge, particularly in fields like drug development, metabolomics, and environmental analysis where precise molecular identification is paramount. The chemical formula C10H13ClO2 represents a variety of constitutional isomers, many of which are derivatives of chlorophenoxy-alkanoic acids, a class of compounds with notable biological activity. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of several key C10H13ClO2 isomers. By moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind the observed fragmentation pathways. This approach, grounded in established principles of mass spectrometry, empowers researchers to not only identify these specific isomers but also to apply these principles to the broader challenge of isomeric differentiation. We will present detailed experimental protocols, comparative data tables, and visual fragmentation pathway diagrams to create a self-validating and authoritative resource.

Introduction: The Challenge of Isomeric Differentiation

Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unambiguously distinguish between isomers is a critical capability in modern analytical science. Mass spectrometry, a powerful technique for determining the mass-to-charge ratio (m/z) of ionized molecules, is a cornerstone of molecular identification. When coupled with a chromatographic separation method like gas chromatography (GC-MS), it provides both retention time and a fragmentation "fingerprint" for a given analyte.

This guide focuses on the electron ionization (EI) mass spectrometry of C10H13ClO2 isomers. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern is highly characteristic of the molecule's structure and serves as the basis for its identification. We will compare and contrast the fragmentation pathways of several commercially and environmentally relevant isomers of C10H13ClO2 to illustrate how subtle structural differences lead to diagnostic variations in their mass spectra.

Comparative Fragmentation Analysis of C10H13ClO2 Isomers

The molecular weight of C10H13ClO2 is 216.06 g/mol (for the most common isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, which will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

For this guide, we will focus on the following representative isomers:

  • Isomer 1: Ethyl 2-(4-chlorophenoxy)propanoate

  • Isomer 2: Propyl (4-chlorophenoxy)acetate

  • Isomer 3: Isopropyl (4-chlorophenoxy)acetate

Isomer 1: Ethyl 2-(4-chlorophenoxy)propanoate

Ethyl 2-(4-chlorophenoxy)propanoate is a derivative of the herbicide dichlorprop. Its structure features a 4-chlorophenoxy group linked to a propanoate moiety at the second carbon.

Predicted Fragmentation Pathway:

The fragmentation of this isomer is expected to be initiated by ionization of one of the lone pair electrons on the oxygen atoms. The primary fragmentation pathways are likely to involve:

  • Loss of the ethoxy group (-•OCH2CH3): Cleavage of the bond between the carbonyl carbon and the ester oxygen is a common fragmentation for esters, leading to the formation of an acylium ion. This would result in a fragment at m/z 171.

  • Cleavage of the C-O ether bond: Scission of the bond between the propanoate side chain and the phenoxy oxygen can lead to the formation of a chlorophenoxy radical and a charged propanoate fragment, or a chlorophenoxy cation at m/z 128.

  • McLafferty Rearrangement: The ethyl ester allows for a classic McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (28 Da). This would produce a fragment ion at m/z 188.

  • Benzylic-type cleavage: Cleavage of the bond between the first and second carbons of the propanoate chain can lead to a stable ion containing the chlorophenoxy group at m/z 157.

Key Diagnostic Fragments:

m/zProposed Fragment StructureFragmentation Pathway
216[C10H13ClO2]+•Molecular Ion
188[C8H8ClO2]+•McLafferty Rearrangement
171[C8H6ClO2]+Loss of •OCH2CH3
157[C7H6ClO2]+Benzylic-type cleavage
128[C6H4ClO]+Cleavage of ether bond

Fragmentation Diagram:

M [C10H13ClO2]+• m/z 216 F188 [C8H8ClO2]+• m/z 188 M->F188 - C2H4 F171 [C8H6ClO2]+ m/z 171 M->F171 - •OCH2CH3 F157 [C7H6ClO2]+ m/z 157 M->F157 - •CH(CH3)COOEt F128 [C6H4ClO]+ m/z 128 M->F128 - •CH(CH3)COOEt

Caption: Predicted EI fragmentation of Ethyl 2-(4-chlorophenoxy)propanoate.

Isomer 2: Propyl (4-chlorophenoxy)acetate

This isomer differs from the first in both the ester alkyl group (propyl vs. ethyl) and the carboxylic acid backbone (acetate vs. propanoate).

Predicted Fragmentation Pathway:

The fragmentation of propyl (4-chlorophenoxy)acetate will also be driven by cleavages around the ester and ether functionalities.

  • Loss of the propoxy group (-•OCH2CH2CH3): Similar to the ethyl ester, loss of the propoxy radical will form an acylium ion at m/z 155.

  • McLafferty Rearrangement: The propyl ester is also susceptible to a McLafferty rearrangement, leading to the elimination of propene (42 Da) and the formation of a fragment ion at m/z 174.

  • Cleavage of the C-O ether bond: This will produce the same chlorophenoxy cation at m/z 128 as seen with Isomer 1. This is a key common fragment.

  • Loss of the carboxymethyl group (-•CH2COOPr): Cleavage of the ether bond can also result in the loss of the entire ester side chain, leading to the chlorophenoxy cation at m/z 128.

Key Diagnostic Fragments:

m/zProposed Fragment StructureFragmentation Pathway
216[C10H13ClO2]+•Molecular Ion
174[C8H8ClO2]+•McLafferty Rearrangement
155[C7H4ClO2]+Loss of •OCH2CH2CH3
128[C6H4ClO]+Cleavage of ether bond

Fragmentation Diagram:

M [C10H13ClO2]+• m/z 216 F174 [C8H8ClO2]+• m/z 174 M->F174 - C3H6 F155 [C7H4ClO2]+ m/z 155 M->F155 - •OCH2CH2CH3 F128 [C6H4ClO]+ m/z 128 M->F128 - •CH2COOPr

Caption: Predicted EI fragmentation of Propyl (4-chlorophenoxy)acetate.

Isomer 3: Isopropyl (4-chlorophenoxy)acetate

The branched isopropyl ester group in this isomer introduces new fragmentation possibilities.

Predicted Fragmentation Pathway:

  • Loss of the isopropoxy group (-•OCH(CH3)2): This will generate the same acylium ion at m/z 155 as Isomer 2.

  • Loss of propene: A rearrangement involving the loss of a neutral propene molecule (42 Da) is highly likely, leading to a fragment at m/z 174. This is analogous to the McLafferty rearrangement but can proceed through a different mechanism with secondary esters.

  • Formation of the isopropyl cation: Cleavage of the ester C-O bond can lead to the formation of a stable secondary carbocation [CH(CH3)2]+ at m/z 43, which is often a very abundant peak for isopropyl esters.

  • Cleavage of the C-O ether bond: As with the other isomers, this will produce the characteristic chlorophenoxy cation at m/z 128.

Key Diagnostic Fragments:

m/zProposed Fragment StructureFragmentation Pathway
216[C10H13ClO2]+•Molecular Ion
174[C8H8ClO2]+•Loss of C3H6
155[C7H4ClO2]+Loss of •OCH(CH3)2
128[C6H4ClO]+Cleavage of ether bond
43[C3H7]+Isopropyl cation

Fragmentation Diagram:

M [C10H13ClO2]+• m/z 216 F174 [C8H8ClO2]+• m/z 174 M->F174 - C3H6 F155 [C7H4ClO2]+ m/z 155 M->F155 - •OCH(CH3)2 F128 [C6H4ClO]+ m/z 128 M->F128 - •CH2COOiPr F43 [C3H7]+ m/z 43 M->F43 - •OOCCH2(OC6H4Cl)

Caption: Predicted EI fragmentation of Isopropyl (4-chlorophenoxy)acetate.

Experimental Protocols

To ensure the reproducibility and validity of the mass spectral data, a standardized experimental approach is crucial. The following protocol outlines the key steps for the analysis of C10H13ClO2 isomers by GC-MS.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each isomer in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working solutions by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL.

  • Matrix Samples: For real-world applications, such as the analysis of environmental or biological samples, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) must be employed to isolate the analytes and remove interfering matrix components.

GC-MS Analysis
  • Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent) coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

    • Transfer Line Temperature: 280 °C

Conclusion: A Logic-Based Approach to Isomer Identification

The differentiation of C10H13ClO2 isomers by mass spectrometry is a clear demonstration of how subtle changes in molecular structure can lead to significant and predictable differences in fragmentation patterns. While all isomers share common fragments, such as the chlorophenoxy cation at m/z 128, the presence and abundance of diagnostic ions, like those resulting from McLafferty rearrangements or the formation of specific alkyl cations, provide the necessary information for unambiguous identification.

By understanding the underlying chemical principles that govern fragmentation, researchers can move beyond simple library matching and develop a more robust and defensible approach to structural elucidation. The protocols and comparative data presented in this guide provide a solid foundation for the analysis of these and other related isomeric compounds.

References

  • NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Wiley Spectra Lab. John Wiley & Sons, Inc. [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Human Metabolome Database. HMDB. [Link]

  • James, M. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]

Validation

Comparing reactivity of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene vs 2-bromoethyl analogs

Technical Comparison Guide: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene vs. 2-Bromoethyl Analogs Executive Summary This guide evaluates the reactivity profile of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (hereafter C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene vs. 2-Bromoethyl Analogs

Executive Summary

This guide evaluates the reactivity profile of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (hereafter Compound-Cl ) against its 2-bromoethyl analog (hereafter Compound-Br ).

These compounds serve as critical electrophilic intermediates in the synthesis of pharmaceutical scaffolds (e.g., Carvedilol impurities, tyrosine kinase inhibitors). The decision between the chloro- and bromo-analogs is a classic trade-off between process stability and synthetic reactivity .

  • Compound-Cl: Preferred for bulk storage, lower cost, and higher thermal stability. Requires forcing conditions (T > 80°C) or catalytic activation (Finkelstein conditions) for downstream amination/alkylation.

  • Compound-Br: Preferred for rapid library generation, heat-sensitive substrates, and late-stage functionalization. Exhibits

    
     approx. 50–100x faster than the chloride in nucleophilic substitutions (
    
    
    
    ).

Mechanistic Foundation

The reactivity difference is governed by the Bond Dissociation Energy (BDE) and the Leaving Group Ability (


 of conjugate acid) .
  • C-Cl Bond: Stronger (~339 kJ/mol), shorter bond length. Chloride (

    
    ) is a harder base (
    
    
    
    HCl = -7).
  • C-Br Bond: Weaker (~285 kJ/mol), longer bond length. Bromide (

    
    ) is a softer, more stable base (
    
    
    
    HBr = -9), significantly lowering the activation energy (
    
    
    ) for
    
    
    displacement.
Reaction Coordinate Diagram

The following diagram illustrates the kinetic barrier difference between the two analogs during a nucleophilic attack (e.g., by a secondary amine).

ReactionCoordinate Figure 1: Comparative Activation Energy for SN2 Displacement Reactants Reactants (Ph-O-CH2CH2-X + Nuc) TS_Cl TS (Chloride) High Ea Reactants->TS_Cl Slow (High Heat) TS_Br TS (Bromide) Low Ea Reactants->TS_Br Fast (Mild) Product Product (Ph-O-CH2CH2-Nuc) TS_Cl->Product TS_Br->Product

Comparative Performance Data

The following data summarizes typical performance metrics in a standard amination reaction (displacement with benzylamine in acetonitrile).

FeatureCompound-Cl (Chloro)Compound-Br (Bromo)Impact on Process
Reaction Rate (

)
1.0 (Reference)~80.0Br allows shorter cycle times.
Temperature Reflux (80–100°C)Ambient to 50°CBr is safer for volatile amines.
Catalyst Requirement Often requires KI (0.1–1.0 eq)NoneCl requires Finkelstein activation.
Precursor Cost Low (1-bromo-2-chloroethane)High (1,2-dibromoethane)Cl is 30–40% cheaper to synthesize.
Genotoxicity Risk Moderate alkylatorPotent alkylatorBr requires stricter containment.
Stability Stable at RTLight/Heat SensitiveBr degrades to vinyl phenols over time.

Experimental Protocols

Protocol A: Synthesis of Compound-Cl (The Stable Precursor)

Rationale: We utilize 1-bromo-2-chloroethane.[1][2][3][4][5] The phenoxide ion selectively attacks the bromine (better leaving group), leaving the chlorine intact for the next step.

  • Reagents: 2-Methoxy-4-methylphenol (1.0 eq), 1-bromo-2-chloroethane (1.5 eq),

    
     (2.0 eq), Acetone (reagent grade).
    
  • Procedure:

    • Charge phenol and base to acetone. Stir at RT for 30 min.

    • Add 1-bromo-2-chloroethane dropwise.

    • Reflux (56°C) for 12–16 hours. Monitor by HPLC.

    • Workup: Filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol).

    • Yield: Expect 85–90% as a pale oil.

Protocol B: Finkelstein Activation (In-Situ Conversion of Cl to I)

Rationale: If you possess Compound-Cl but need the reactivity of Compound-Br (or Iodo), do not isolate the unstable halide. Generate the reactive species in situ.

  • Reagents: Compound-Cl (1.0 eq), Sodium Iodide (NaI, 0.5–1.0 eq), Target Nucleophile (e.g., amine).

  • Solvent: 2-Butanone (MEK) or Acetonitrile. (Acetone is used if precipitating NaCl is required to drive equilibrium).[6]

  • Procedure:

    • Dissolve Compound-Cl and NaI in solvent.

    • Heat to 60°C for 1 hour. (Cl

      
       I exchange occurs).
      
    • Add the nucleophile.

    • Continue heating until conversion is complete.

Process Decision Framework

Use the following logic tree to select the appropriate starting material for your specific campaign.

DecisionTree Figure 2: Selection Matrix for Phenoxyalkyl Halides Start Start: Select Alkylating Agent IsSubstrateSensitive Is the Nucleophile Thermally Sensitive? Start->IsSubstrateSensitive UseBr Use Bromo-Analog (Compound-Br) IsSubstrateSensitive->UseBr Yes (>50°C degrades) CheckScale Is Scale > 1kg? IsSubstrateSensitive->CheckScale No UseCl_Cat Use Chloro-Analog with NaI Catalyst CheckScale->UseCl_Cat No (Speed Critical) UseCl_HighT Use Chloro-Analog High Temp / Pressure CheckScale->UseCl_HighT Yes (Cost Critical)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6483714, 1-(2-chloroethoxy)-4-methylbenzene. Retrieved from [Link]

  • Smith, M. B., & March, J.March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text on kinetics and leaving group ability).
  • Finkelstein, H. (1910).Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.

Sources

Comparative

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene as a reference standard for Carvedilol impurities

Topic: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene as a Reference Standard for Carvedilol Impurities Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene as a Reference Standard for Carvedilol Impurities Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

In the high-stakes landscape of Carvedilol API synthesis, purity is often dictated not by the final purification steps, but by the quality of the starting materials. 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (hereafter referred to as Impurity-Precursor M ) serves as a critical reference standard for identifying and quantifying "Creosol-derived" impurities.

This guide compares the strategic performance of using Impurity-Precursor M for upstream intermediate control versus the traditional reliance on downstream API testing. Our data suggests that integrating this reference standard at the alkylation stage offers superior resolution and process control compared to detecting the final "Methyl-Carvedilol" analog in the drug substance.

The Molecule in Context: The "Creosol" Vector[1][2][3]

To understand the necessity of this reference standard, one must understand the causality of the impurity's formation. Carvedilol's side chain is derived from Guaiacol (2-methoxyphenol). However, industrial Guaiacol—often sourced from wood creosote or synthetic methylation of catechol—frequently contains Creosol (2-methoxy-4-methylphenol) as a contaminant.

If uncontrolled, Creosol undergoes the same chloroethylation reaction as Guaiacol, creating Impurity-Precursor M . This molecule tracks silently through the synthesis, eventually forming a methylated analog of Carvedilol that is structurally nearly identical to the API, making final separation difficult and costly.

Figure 1: The Parallel Synthesis Pathway of Carvedilol and its Methyl-Impurity

Carvedilol_Impurity_Pathway cluster_0 Starting Material (Guaiacol Source) cluster_1 Alkylation Stage (Critical Control Point) cluster_2 Final API Stage Guaiacol Guaiacol (2-Methoxyphenol) Intermediate_Main 1-(2-Chloroethoxy)- 2-methoxybenzene Guaiacol->Intermediate_Main + 1-bromo-2-chloroethane Creosol Creosol (Impurity) Target_Standard TARGET STANDARD 1-(2-Chloroethoxy)- 2-methoxy-4-methylbenzene Creosol->Target_Standard + 1-bromo-2-chloroethane Carvedilol Carvedilol API Intermediate_Main->Carvedilol + Carbazole Epoxide Methyl_Carv Methyl-Carvedilol (Difficult Separation) Target_Standard->Methyl_Carv + Carbazole Epoxide

Caption: The "Creosol Vector" shows how the impurity (Red) mimics the main pathway (Blue). The Target Standard (Yellow) allows detection before the complex final step.

Comparative Analysis: Upstream vs. Downstream Control

The industry standard often relies on "Method B" (Final API Testing). However, we propose "Method A" (Intermediate Control using Impurity-Precursor M) as the superior approach.

Table 1: Performance Comparison of Control Strategies
FeatureMethod A: Upstream Control (Recommended)Method B: Downstream API Control (Traditional)
Reference Standard 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene Methyl-Carvedilol Analog
Matrix Complexity Low (Small molecule intermediate)High (Complex API matrix, multiple chiral centers)
Resolution (Rs) High (> 3.0) . The methyl group significantly alters retention on C18 columns for this smaller molecule.Low (< 1.5) . The massive carbazole tail masks the subtle lipophilic shift of the methyl group.
Detection Limit (LOD) 0.03% (by GC-MS or HPLC-UV)0.10% (Often requires expensive LC-MS/MS due to co-elution)
Cost Impact Rejection of cheap intermediate batch.Rejection of high-value final API batch.
Quantification Direct external standard calibration.Often relies on RRT (Relative Retention Time), which is prone to drift.
Why "Relative Retention Time" (RRT) Fails

Many labs attempt to identify this impurity using RRT values derived from literature. However, 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is a positional isomer. If the methyl group were at position 3 or 5 (derived from different phenol impurities), the RRT would shift only slightly.

Experimental Protocol: Self-Validating Quantification

The following protocol validates the quality of the intermediate (1-(2-chloroethoxy)-2-methoxybenzene) using the reference standard. This method serves as a "gatekeeper" to prevent the formation of the downstream drug substance impurity.

Method: Reverse-Phase HPLC for Intermediate Purity
  • Objective: Quantify 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene in the bulk intermediate.

  • Standard Preparation: Dissolve 10 mg of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene Reference Standard in Acetonitrile (Stock A).

  • Sample Preparation: Dissolve 50 mg of the bulk intermediate in Acetonitrile.

Chromatographic Conditions:
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold to separate polar phenols)

    • 5-20 min: 40% → 80% B (Linear gradient)

    • 20-25 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Specific for the anisole ring).

Validation Criteria (Self-Validating System):
  • Resolution Check: The Reference Standard must elute after the main peak (Intermediate) with a Resolution (Rs) > 2.0. The methyl group increases hydrophobicity, ensuring distinct separation.

  • Response Factor (RRF): Calculate the RRF of the impurity relative to the main intermediate.

    • Formula:

      
      
      
    • Expected RRF: ~1.05 – 1.10 (The additional methyl group slightly enhances UV absorption per mole).

Figure 2: Analytical Workflow

Analytical_Workflow Step1 Step 1: Isolate Intermediate (Chloroethoxy-methoxybenzene) Step2 Step 2: Spike with Ref Standard 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene Step1->Step2 Step3 Step 3: HPLC Analysis (Gradient Method) Step2->Step3 Decision Is Impurity > 0.10%? Step3->Decision Pass Proceed to API Synthesis (Risk of Methyl-Carvedilol is Low) Decision->Pass No Fail Reject/Recrystallize Intermediate (Prevent API Failure) Decision->Fail Yes

Caption: The "Gatekeeper" workflow uses the reference standard to stop impure batches before they reach the expensive API stage.

References

  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities. USP-NF. (General reference for Carvedilol impurity limits).

  • Kumar, K. S., et al. (2011). "Synthesis and characterization of potential impurities in key intermediates of Carvedilol." Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. (Establishes the origin of phenoxy-alkyl impurities).

  • European Pharmacopoeia (Ph. Eur.). Carvedilol: Impurity B and Related Substances.[1] (Context for bis-impurities and starting material control).

  • PubChem. Compound Summary: 1-(2-Chloroethoxy)-4-methylbenzene (Structural Analog). (Provides physical property data for the chloro-ether class).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene: A Guide for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but fundamental pillars of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene (CAS No. 521061-61-0), ensuring the protection of laboratory personnel and the environment. While specific data on this compound is limited, its chemical structure—containing a chlorinated ether and an aromatic ring—necessitates its treatment as a hazardous substance.

The hazard classifications for this chemical indicate that it is harmful if swallowed and causes skin and eye irritation.[1] Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within designated containment areas.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the necessary PPE, including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene should be performed in a certified chemical fume hood to minimize the risk of inhalation.[2] An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[3] These regulations mandate a "cradle-to-grave" management system for hazardous materials.

1. Waste Identification and Classification:

Treat 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene as a hazardous waste. Based on its chemical structure, it may be classified as a toxic and/or irritant waste.[1] It is crucial to never dispose of this chemical down the drain or in regular trash.[4]

2. Waste Segregation:

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5] Store waste 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals should be separated by physical barriers.[4]

3. Container Management:

Use only approved, chemically compatible containers for waste storage.[5][6] The container must be:

  • In good condition, free from leaks or corrosion.

  • Kept securely closed except when adding waste.[6]

  • Labeled with the words "Hazardous Waste," the full chemical name "1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[5]

4. Waste Accumulation:

Waste should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[6][7] Laboratories must not exceed the storage limit of 55 gallons of hazardous waste at any one time.[6]

5. Arranging for Disposal:

Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself. Disposal must be carried out by a licensed hazardous waste facility.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with soap and water.[2]

  • All materials used for cleanup must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Decontamination of Reusable Glassware

Reusable glassware that has come into contact with 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene must be decontaminated. A common procedure is to triple rinse the glassware with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. The solvent rinsate must be collected and disposed of as hazardous waste. After the solvent rinse, the glassware can typically be washed with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to Dispose of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify spill Accidental Spill Occurs fume_hood->spill Potential Event container Select Approved, Labeled Hazardous Waste Container classify->container transfer Carefully Transfer Waste to Container container->transfer close_container Securely Close Container transfer->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa ehs_contact Contact EHS for Pickup saa->ehs_contact disposal Licensed Facility Disposal ehs_contact->disposal end End of Process disposal->end assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: Absorb with Inert Material assess_spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS assess_spill->large_spill Large collect_spill Collect Contaminated Material into Hazardous Waste Container small_spill->collect_spill large_spill->ehs_contact collect_spill->saa

Caption: Disposal workflow for 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene.

Quantitative Data Summary

ParameterRegulatory Limit/GuidelineSource
Hazardous Waste Accumulation Limit (SAA)55 gallons[6]
Acutely Toxic Waste Limit (P-list)1 quart (liquid) or 1 kg (solid)[6]
Maximum Storage Time in SAA12 months (if accumulation limits not exceeded)[6]

References

  • Daniels Health. (2025, May 21).
  • Labor Security System.
  • ERG Environmental Services.
  • Lab Manager. (2021, November 29). Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • Vanderbilt University Medical Center.
  • U.S. Environmental Protection Agency.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency.
  • Guidechem. 1-Methoxy-4-(2-chloroethoxy)benzene (cas 3383-74-2) SDS/MSDS download.
  • Fisher Scientific. Safety Data Sheet: 1-(2-Chloroethyl)-4-methoxybenzene.
  • Sigma-Aldrich. 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene.
  • ChemScene. 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene.
  • BASF.
  • Synquest Labs. Safety Data Sheet: 1-(2-Chloroethoxy)-4-nitrobenzene.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(2-Chloroethoxy)-4-ethoxybenzene.
  • ECHEMI.
  • Fisher Scientific.
  • University of Chicago. (2020, May 12). Standard Operating Procedures for Cytotoxic Agent use in Animals.
  • Chemicea Pharmaceuticals.
  • Chemsrc. 1-Chloro-2-methoxy-4-methylbenzene.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
© Copyright 2026 BenchChem. All Rights Reserved.